

# A Comparative Guide to NAV26 (Suzetrigine) and Hydrocodone for Acute Pain Relief

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel, selective Nav1.8 inhibitor, suzetrigine (formerly NAV26/VX-548), and the widely used opioid analgesic, hydrocodone, for the management of moderate-to-severe acute pain. The information presented is based on findings from recent Phase 3 clinical trials, offering a comprehensive overview of their respective mechanisms of action, efficacy, and safety profiles to inform future research and drug development in pain management.

## **Executive Summary**

Suzetrigine is a first-in-class, non-opioid analgesic that selectively targets the voltage-gated sodium channel Nav1.8, a key mediator of pain signals in the peripheral nervous system.[1][2] [3][4] This targeted mechanism offers the potential for effective pain relief without the central nervous system side effects and addiction potential associated with opioids.[1][3][5] Hydrocodone, a  $\mu$ -opioid receptor agonist, provides analgesia by acting on the central nervous system.[6][7][8] Recent Phase 3 clinical trials have demonstrated that suzetrigine provides statistically significant and clinically meaningful pain reduction compared to placebo in acute postsurgical pain models.[9][10][11] While not showing superiority to hydrocodone/acetaminophen in these trials, suzetrigine presented a favorable safety profile with a lower incidence of common opioid-related adverse events.[9][12][13]

# Data Presentation: Efficacy and Safety



The following tables summarize the key quantitative data from two pivotal Phase 3, randomized, double-blind, placebo- and active-controlled trials in adults with moderate-to-severe acute pain following either abdominoplasty or bunionectomy.[9][10][11]

Table 1: Efficacy Data - Time-Weighted Sum of the Pain

**Intensity Difference over 48 hours (SPID48)** 

| Trial          | Suzetrigine vs. Placebo (LS Mean Difference in SPID48) | 95%<br>Confidence<br>Interval | P-value        | Suzetrigine vs. Hydrocodone/ Acetaminophe n |
|----------------|--------------------------------------------------------|-------------------------------|----------------|---------------------------------------------|
| Abdominoplasty | 48.4[9][11]                                            | 33.6 to 63.1[9]<br>[11]       | <0.0001[9][11] | Not Superior[9] [11]                        |
| Bunionectomy   | 29.3[9][11]                                            | 14.0 to 44.6[9]<br>[11]       | 0.0002[9][11]  | Not Superior[9] [11]                        |

Higher SPID48 values indicate greater pain reduction.[14]

**Table 2: Time to Meaningful Pain Relief** 

| Trial          | Median Time for Suzetrigine | Median Time for<br>Placebo | P-value (vs.<br>Placebo) |
|----------------|-----------------------------|----------------------------|--------------------------|
| Abdominoplasty | 2 hours[10]                 | 8 hours[10]                | <0.0001[10]              |
| Bunionectomy   | 4 hours[10]                 | 8 hours[10]                | 0.0016[10]               |

### **Table 3: Incidence of Common Adverse Events (%)**



| Adverse Event | Abdominoplasty Trial            | Bunionectomy Trial |
|---------------|---------------------------------|--------------------|
| Suzetrigine   | Placebo                         |                    |
| Any AE        | 50.0[12][13]                    | 56.3[12][13]       |
| Nausea        | Lower than Hydrocodone/APAP[13] | -                  |
| Constipation  | Lower than Hydrocodone/APAP[13] | -                  |
| Dizziness     | Lower than Hydrocodone/APAP[13] | -                  |
| Vomiting      | Lower than Hydrocodone/APAP[12] | -                  |
| Headache      | Common with Suzetrigine[15]     | -                  |

## **Experimental Protocols**

The efficacy and safety data presented were derived from two Phase 3, randomized, double-blind, placebo- and active-controlled trials.[9]

#### Study Design:

- Population: Adults with moderate-to-severe acute pain (rated ≥4 on the 11-point Numeric Pain Rating Scale [NPRS]) following either a full abdominoplasty or a primary unilateral bunionectomy.[9][16]
- Randomization: Participants were randomized in a 2:2:1 ratio to receive one of the following treatments for a 48-hour period:[9][16]
  - Suzetrigine: 100 mg loading dose, followed by 50 mg every 12 hours.[9][16]
  - Hydrocodone bitartrate/acetaminophen (HB/APAP): 5 mg/325 mg every 6 hours.[9][16]
  - Placebo.[9][16]



- Primary Endpoint: The primary efficacy endpoint was the time-weighted sum of the pain intensity difference over 48 hours (SPID48), comparing suzetrigine to placebo.[9][14]
- Key Secondary Endpoint: A key secondary endpoint was the comparison of SPID48 for suzetrigine versus hydrocodone/acetaminophen.[9][14]
- Pain Assessment: Pain intensity was measured using the NPRS at scheduled timepoints over the 48-hour treatment period.[9]
- Rescue Medication: Participants were permitted to use ibuprofen (400 mg every 6 hours) as needed for supplemental pain relief.[17]

# Signaling Pathways and Mechanisms of Action Suzetrigine (NAV26): Selective Nav1.8 Inhibition

Suzetrigine is a potent and highly selective inhibitor of the voltage-gated sodium channel Nav1.8.[1][3][5] Nav1.8 is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and plays a crucial role in the generation and propagation of pain signals.[18][19] [20] By binding to the second voltage-sensing domain (VSD2) of the Nav1.8 channel, suzetrigine stabilizes the channel in a closed state.[1][3][5] This allosteric inhibition prevents the influx of sodium ions, thereby dampening the excitability of nociceptors and reducing the transmission of pain signals to the central nervous system.[1][4][21] As Nav1.8 is not expressed in the central nervous system, suzetrigine's mechanism is peripherally restricted, which is believed to contribute to its favorable side effect profile and lack of addictive potential. [1][3][4]





Click to download full resolution via product page

Caption: Suzetrigine inhibits pain signaling by stabilizing Nav1.8 channels in a closed state.

### **Hydrocodone: Opioid Receptor Agonism**

Hydrocodone is an opioid agonist that primarily acts on μ-opioid receptors (MORs) located in the central nervous system (brain and spinal cord).[6][7][8] The binding of hydrocodone to MORs initiates a cascade of intracellular signaling events.[6][7] This includes the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the modulation of ion channels.[6][22] Specifically, it promotes the opening of potassium channels and inhibits the opening of calcium channels on neurons.[7] These actions hyperpolarize the neuron, making it less likely to fire, and reduce the release of nociceptive neurotransmitters (like substance P), thereby dampening the transmission of pain signals.[7][22]





Click to download full resolution via product page

Caption: Hydrocodone inhibits pain signaling via  $\mu$ -opioid receptor activation in the CNS.

## **Experimental Workflow: Phase 3 Clinical Trials**

The following diagram illustrates the general workflow of the Phase 3 clinical trials for suzetrigine in acute pain.





Click to download full resolution via product page

Caption: Workflow of the Phase 3 acute pain clinical trials for suzetrigine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Vertex Announces Advancements of Suzetrigine (VX-548) in Acute and Neuropathic Pain | Vertex Pharmaceuticals [investors.vrtx.com]
- 3. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8
   Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain PMC
   [pmc.ncbi.nlm.nih.gov]
- 4. Transforming Pain Management: Suzetrigine, a Novel Non-Opioid Analgesic PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8
   Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Frontiers | Preclinical and Clinical Pharmacology of Hydrocodone for Chronic Pain: A Mini Review [frontiersin.org]
- 9. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vertex Announces Positive Results From the VX-548 Phase 3 Program for the Treatment of Moderate-to-Severe Acute Pain | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 11. FDA Approves Suzetrigine as First-in-Class Non-Opioid Pain Treatment | Conexiant [conexiant.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. neurologylive.com [neurologylive.com]
- 14. journavxhcp.com [journavxhcp.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. journavx.com [journavx.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]



- 20. Nav1.8 Wikipedia [en.wikipedia.org]
- 21. Suzetrigine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 22. scitechnol.com [scitechnol.com]
- To cite this document: BenchChem. [A Comparative Guide to NAV26 (Suzetrigine) and Hydrocodone for Acute Pain Relief]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609423#nav-26-versus-competitor-compound-for-pain-relief]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com